

# Spectroscopic Profile of (S)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** (S)-3-Hydroxypyrrolidine hydrochloride

**Cat. No.:** B051947

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-3-Hydroxypyrrolidine hydrochloride** (CAS No: 122536-94-1), a pivotal chiral building block in pharmaceutical development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **(S)-3-Hydroxypyrrolidine hydrochloride**, a compound with the molecular formula C<sub>4</sub>H<sub>10</sub>ClNO and a molecular weight of 123.58 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data provide detailed information about the chemical environment of each atom. While publicly available, detailed spectral assignments for **(S)-3-Hydroxypyrrolidine hydrochloride** are limited, the following tables represent typical chemical shifts observed for this compound and its parent free base.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5	m	1H	CH-OH
~3.4	m	2H	CH <sub>2</sub> -N
~3.2	m	2H	CH <sub>2</sub> -N
~2.1	m	2H	CH <sub>2</sub>

Note: Data is typically acquired in D<sub>2</sub>O. Chemical shifts can vary depending on the solvent and concentration. The broad signals of the N-H and O-H protons are often not observed in D<sub>2</sub>O due to deuterium exchange.

A patent for the synthesis of the free base, (S)-3-hydroxypyrrolidine, in CDCl<sub>3</sub> reports the following shifts: 4.3-4.4 ppm (m, 1H), 3.05-3.15 ppm (m, 1H), 3.0 ppm (bs, 2H), 2.75-2.9 ppm (m, 3H), 1.85-2.0 ppm (m, 1H), and 1.6-1.75 ppm (m, 1H).[\[4\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~70	CH-OH
~55	CH <sub>2</sub> -N
~45	CH <sub>2</sub> -N
~35	CH <sub>2</sub>

Note: Data is typically acquired in D<sub>2</sub>O. Chemical shifts can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of **(S)-3-Hydroxypyrrolidine**

**hydrochloride** is characterized by the following key absorption bands.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2950	Medium	C-H stretch (aliphatic)
~2700	Broad	N-H stretch (ammonium salt)
~1600	Medium	N-H bend
~1080	Strong	C-O stretch

Note: Data is typically acquired from a solid sample using an ATR or KBr pellet technique.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data

m/z	Ion Type
123.0451	[M+H] <sup>+</sup> (Calculated Exact Mass of C <sub>4</sub> H <sub>10</sub> ClNO)
88.0706	[M-Cl] <sup>+</sup> (Calculated for C <sub>4</sub> H <sub>10</sub> NO)

Note: Electrospray ionization (ESI) is a common technique for the analysis of this compound.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **(S)-3-Hydroxypyrrolidine hydrochloride** is dissolved in a suitable deuterated solvent, typically deuterium oxide ( $D_2O$ ), in a 5 mm NMR tube. The spectra are recorded on a spectrometer, for instance, a Bruker AC-300 or equivalent.<sup>[2]</sup> For  $^1H$  NMR, chemical shifts are reported in parts per million (ppm) relative to a reference standard. For  $^{13}C$  NMR, a proton-decoupled spectrum is typically acquired.

## Fourier-Transform Infrared (FTIR) Spectroscopy

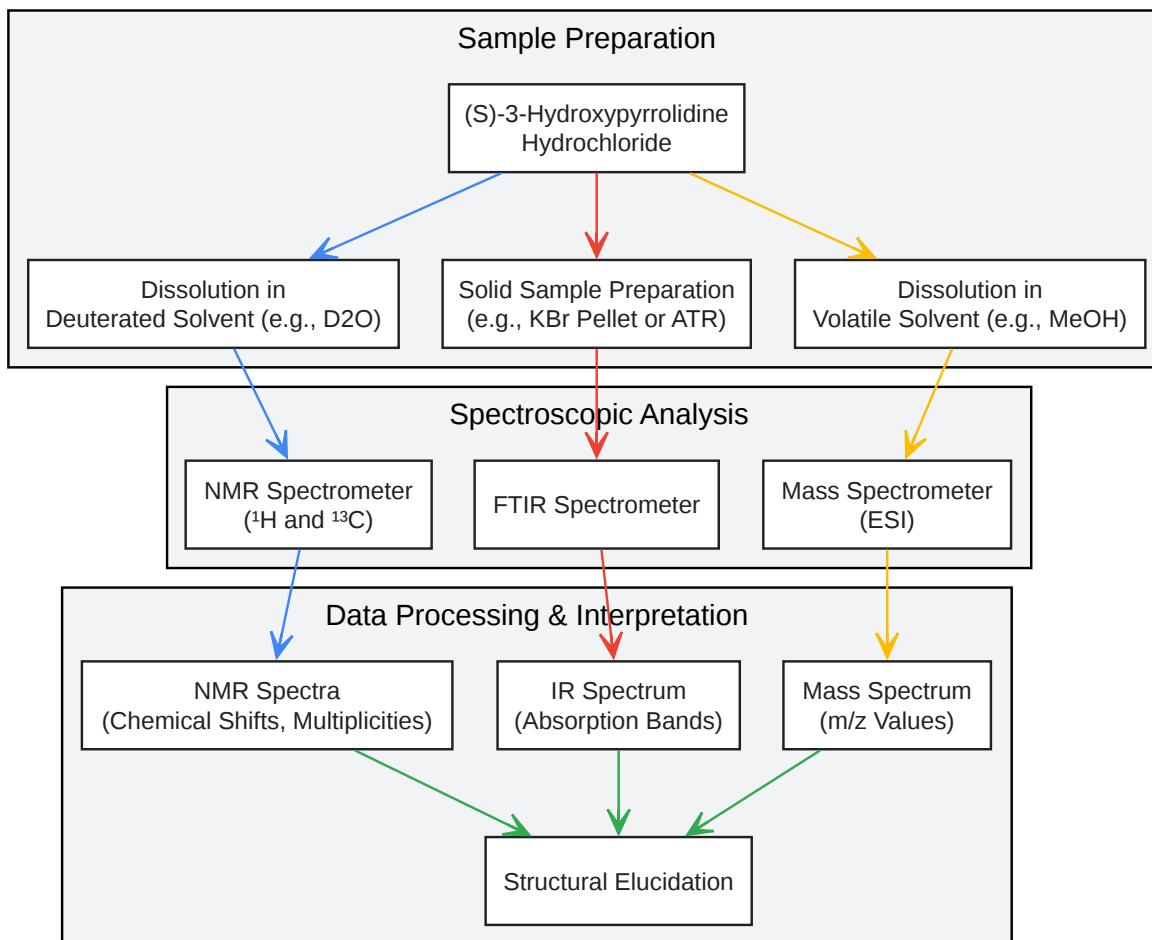
The IR spectrum is commonly obtained using a solid sample. One method is the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.<sup>[1]</sup> The spectrum is recorded, for example, on a Bruker Tensor 27 FT-IR spectrometer.<sup>[1]</sup>

## Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or water, and introduced into the instrument. The analysis provides the mass-to-charge ratio of the protonated molecule and any significant fragments.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **(S)-3-Hydroxypyrrolidine hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

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## References

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